molecular formula C12H8Br2N2O B11993433 3,5-dibromo-N-pyridin-4-yl-benzamide

3,5-dibromo-N-pyridin-4-yl-benzamide

Cat. No.: B11993433
M. Wt: 356.01 g/mol
InChI Key: FSEKLNZJOWDYME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-N-pyridin-4-yl-benzamide typically involves the bromination of N-pyridin-4-yl-benzamide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 5 positions of the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar bromination techniques are scaled up for industrial synthesis, with considerations for reaction efficiency, cost, and safety.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-N-pyridin-4-yl-benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, potassium thiolate, or primary amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amine-substituted benzamide derivative.

Scientific Research Applications

3,5-Dibromo-N-pyridin-4-yl-benzamide has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 3,5-dibromo-N-pyridin-4-yl-benzamide is not well-documented. similar compounds are known to interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, some benzanilide derivatives inhibit microtubule polymerization by binding to the colchicine site, resulting in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-N-pyridin-4-yl-benzamide is unique due to the presence of bromine atoms at the 3 and 5 positions, which can significantly influence its reactivity and biological activity. The bromine atoms make it a versatile intermediate for further functionalization in organic synthesis.

Properties

Molecular Formula

C12H8Br2N2O

Molecular Weight

356.01 g/mol

IUPAC Name

3,5-dibromo-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C12H8Br2N2O/c13-9-5-8(6-10(14)7-9)12(17)16-11-1-3-15-4-2-11/h1-7H,(H,15,16,17)

InChI Key

FSEKLNZJOWDYME-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=CC(=CC(=C2)Br)Br

Origin of Product

United States

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